3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole
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Overview
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole is a synthetic organic compound with the molecular formula C18H17Cl2N3OS. It is characterized by the presence of a triazole ring, a dichlorobenzyl group, and a phenoxymethyl group.
Preparation Methods
The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dichlorobenzyl chloride: This can be achieved by chlorination of 3,4-dichlorotoluene using chlorine gas in the presence of a catalyst.
Formation of 3,4-dichlorobenzyl thiol: The 3,4-dichlorobenzyl chloride is then reacted with sodium hydrosulfide to form 3,4-dichlorobenzyl thiol.
Synthesis of the triazole ring: The 3,4-dichlorobenzyl thiol is reacted with ethyl hydrazinecarboxylate to form the triazole ring.
Introduction of the phenoxymethyl group: Finally, the phenoxymethyl group is introduced through a nucleophilic substitution reaction with phenoxymethyl chloride
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated equipment to scale up the process.
Chemical Reactions Analysis
3-[(3,4-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.
Scientific Research Applications
3-[(3,4-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It can inhibit the activity of certain enzymes, such as protein kinases or proteases, which play a role in disease progression.
Disrupting cellular processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.
Modulating signaling pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, thereby exerting its therapeutic effects
Comparison with Similar Compounds
3-[(3,4-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
3-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
3,6-Bis[(3,4-dichlorobenzyl)sulfanyl]-1,2,4,5-tetraazine:
4-[(3,4-Dichlorobenzyl)sulfanyl]aniline: This compound has an aniline group instead of a triazole ring, which may result in different biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17Cl2N3OS |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-2-23-17(11-24-14-6-4-3-5-7-14)21-22-18(23)25-12-13-8-9-15(19)16(20)10-13/h3-10H,2,11-12H2,1H3 |
InChI Key |
FBOWVIRTGLTTIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
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